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molecular formula C5H2Cl2N4 B015474 2,6-Dichloropurine CAS No. 5451-40-1

2,6-Dichloropurine

Cat. No. B015474
M. Wt: 189 g/mol
InChI Key: RMFWVOLULURGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091346B1

Procedure details

1.0 g (5.29 mmol) of 2,6-dichloro-purine is dissolved in DMF (20 ml) and treated with 152 mg (80%, 5.3 mmol) of sodium hydride and the mixture is stirred at RT for 0.5 hours. After addition of 0.42 ml (5.3 mmol) of ethyl iodide, the mixture is stirred at 70° C. for 3 hours, diluted with ethyl acetate (100 ml) and extracted with concentrated brine. The organic phase is dried (sodium sulfate) and concentrated and the residue is chromatographed (silica gel, methylene chloride:methanol=19:1). An oily mixture comprising 2,6-dichloro-7-ethyl-7H-purine and 2,6-dichloro-9-ethyl-9H-purine is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].[CH2:14](I)[CH3:15]>CN(C=O)C.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]([CH2:14][CH3:15])[CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:14][CH3:15])=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 70° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with concentrated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed (silica gel, methylene chloride:methanol=19:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=NC(=C2N(C=NC2=N1)CC)Cl
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091346B1

Procedure details

1.0 g (5.29 mmol) of 2,6-dichloro-purine is dissolved in DMF (20 ml) and treated with 152 mg (80%, 5.3 mmol) of sodium hydride and the mixture is stirred at RT for 0.5 hours. After addition of 0.42 ml (5.3 mmol) of ethyl iodide, the mixture is stirred at 70° C. for 3 hours, diluted with ethyl acetate (100 ml) and extracted with concentrated brine. The organic phase is dried (sodium sulfate) and concentrated and the residue is chromatographed (silica gel, methylene chloride:methanol=19:1). An oily mixture comprising 2,6-dichloro-7-ethyl-7H-purine and 2,6-dichloro-9-ethyl-9H-purine is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].[CH2:14](I)[CH3:15]>CN(C=O)C.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]([CH2:14][CH3:15])[CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:14][CH3:15])=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 70° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with concentrated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed (silica gel, methylene chloride:methanol=19:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=NC(=C2N(C=NC2=N1)CC)Cl
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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